2,3-Difluoro-4,5-dihydroxybenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
426226-77-9 |
|---|---|
Molecular Formula |
C7H4F2O3 |
Molecular Weight |
174.10 g/mol |
IUPAC Name |
2,3-difluoro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4F2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChI Key |
BPRFVTSMTWMAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)F)F)C=O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the presence of other nuclei like fluorine, and the connectivity between atoms.
¹H NMR and ¹³C NMR Spectral Analysis
¹H NMR (Proton NMR): This technique would identify the number of distinct proton environments in the molecule. For 2,3-Difluoro-4,5-dihydroxybenzaldehyde, one would expect to see signals for the aldehydic proton (-CHO), the aromatic proton (on carbon-6), and the two hydroxyl protons (-OH). The chemical shift (δ) of each signal would provide clues about its electronic environment. Splitting patterns (spin-spin coupling) would arise from interactions between the aromatic proton and the adjacent fluorine atoms, providing critical connectivity information.
¹³C NMR (Carbon-13 NMR): This experiment would reveal the number of unique carbon atoms in the molecule. Seven distinct signals would be expected for the seven carbon atoms of this compound (one aldehydic and six aromatic). The chemical shifts of the carbons directly bonded to fluorine would be significantly affected, appearing as doublets due to C-F coupling, which is a key diagnostic feature.
¹⁹F NMR for Fluorinated Systems
Given the presence of two fluorine atoms, ¹⁹F NMR would be an essential tool. This technique is highly sensitive and provides direct information about the fluorine environments. One would expect to see two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and the coupling between them (³JF-F) would be characteristic. Furthermore, couplings to the adjacent aromatic proton (³JH-F) would also be observable, corroborating data from the ¹H NMR spectrum.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and piecing together the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While limited in this specific molecule due to the single aromatic proton, it could reveal smaller, long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signal to its corresponding carbon-6 signal.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations include:
A broad O-H stretching band for the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.
A sharp C=O stretching band for the aldehyde carbonyl group, around 1680-1700 cm⁻¹.
C-H stretching for the aromatic and aldehydic protons.
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
Strong C-F stretching bands, which are typically found in the 1000-1400 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While strong C=O and O-H signals are expected, the aromatic ring vibrations often give strong, sharp signals in Raman spectra, which can be very useful for characterizing the substituted benzene (B151609) ring. The symmetric vibrations of the ring would be particularly Raman active.
Until experimental data for this compound is published, the detailed characterization of this compound remains an open area for scientific investigation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₄F₂O₃), the exact molecular weight is 174.0128 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a prominent molecular ion (M⁺) peak at m/z 174. The stability of the aromatic ring generally ensures that this peak is readily observable. whitman.edu The subsequent fragmentation pattern provides a structural fingerprint of the molecule. Based on the fragmentation of similar aromatic aldehydes, several key fragmentation pathways can be predicted. libretexts.orgmiamioh.edu
Common fragmentation patterns for aromatic aldehydes include the initial loss of a hydrogen atom or the formyl radical. miamioh.edudocbrown.info
Loss of a Hydrogen Radical (H•): This α-cleavage results in a stable acylium ion, producing a significant peak at m/z 173 (M-1). This is a very common fragmentation for aldehydes. miamioh.edu
Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the aldehyde group, leading to a fragment at m/z 145 (M-29). docbrown.info
Loss of Carbon Monoxide (CO): Following the loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a molecule of carbon monoxide, a characteristic fragmentation for benzoyl-type cations, which would yield a fragment at m/z 145.
The presence of hydroxyl and fluoro substituents on the ring will influence the fragmentation of the resulting ions. While the loss of fragments such as F• (M-19) or HF (M-20) is possible for fluorinated compounds, the fragmentation of the aldehyde group is typically more dominant. whitman.edu The fragmentation pattern of this compound can be compared to known patterns of related isomers like 2,3-dihydroxybenzaldehyde (B126233) and 3,4-dihydroxybenzaldehyde (B13553) to further predict the relative intensities of these fragments. nist.govnih.govnist.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Formula | Description |
|---|---|---|
| 174 | [C₇H₄F₂O₃]⁺ | Molecular Ion (M⁺) |
| 173 | [C₇H₃F₂O₃]⁺ | Loss of H• (M-1) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The absorption spectrum provides information about the electronic structure, particularly the conjugated π systems within the molecule.
The UV-Vis spectrum of an aromatic compound like this compound is dominated by electronic transitions within the benzene ring and the carbonyl group. hnue.edu.vn The primary transitions of interest are the π → π* and n → π* transitions. shu.ac.uklibretexts.org
π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals in the aromatic system and the C=O double bond.
n → π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from an oxygen atom) to a π* antibonding orbital. youtube.com
Substituents on the benzene ring significantly influence the wavelength of maximum absorption (λmax). Hydroxyl (-OH) groups act as powerful auxochromes, meaning they can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). hnue.edu.vn This is due to the donation of lone pair electrons from the oxygen atom into the aromatic π system, extending the conjugation. The aldehyde group (-CHO) also extends the conjugation of the ring. The fluorine atoms, also having lone pairs, act as weaker auxochromes.
By comparing with simpler analogues, a prediction for the λmax of this compound can be made. For instance, 3,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde (B120756) show complex spectra with absorptions shifted to longer wavelengths compared to unsubstituted benzaldehyde (B42025). spectrabase.comnist.gov The combined effect of two hydroxyl groups, two fluorine atoms, and an aldehyde group on the benzene ring is expected to result in a significant bathochromic shift, with the primary π → π* absorption band likely appearing well above 300 nm.
Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for Substituted Benzaldehydes
| Compound | Substituents | Expected λmax Range (nm) | Primary Electronic Transition |
|---|---|---|---|
| Benzaldehyde | -CHO | ~245, ~280 | π → π, n → π |
| 4-Hydroxybenzaldehyde | 4-OH, -CHO | ~285 researchgate.net | π → π* |
| 3,4-Dihydroxybenzaldehyde | 3-OH, 4-OH, -CHO | ~280, ~315 nist.gov | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide exact bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound is not publicly documented, the expected solid-state structure can be inferred from crystallographic studies of other multi-substituted benzaldehyde derivatives. nih.govrsc.orgresearchgate.net The molecule would feature a planar benzene ring as its core. The substituents (fluorine, hydroxyl, and aldehyde groups) would lie in or close to the plane of the ring.
A critical feature of the solid-state structure would be the network of intermolecular and potentially intramolecular hydrogen bonds.
Intermolecular Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors, and the carbonyl oxygen of the aldehyde group is a strong hydrogen bond acceptor. It is highly probable that the crystal packing would be dominated by strong O-H···O=C hydrogen bonds, linking adjacent molecules into chains, sheets, or a three-dimensional network. nih.gov The hydroxyl groups can also act as acceptors, leading to O-H···O-H interactions.
Intramolecular Hydrogen Bonding: Depending on the rotational conformation of the substituents, an intramolecular hydrogen bond could form between the adjacent hydroxyl groups at the C4 and C5 positions.
The arrangement of molecules in the crystal lattice would also be influenced by other non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent molecules. nih.gov The presence of fluorine atoms could introduce C-H···F or halogen bonding interactions, further stabilizing the crystal structure. rsc.org The precise arrangement would determine the crystal system and space group.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dihydroxybenzaldehyde |
| 2,4-dihydroxybenzaldehyde |
| 3,4-dihydroxybenzaldehyde |
| 4-Hydroxybenzaldehyde |
Computational Chemistry and Quantum Mechanical Studies
Nonlinear Optical (NLO) Properties and Polarizability Calculations:No data exists on the calculated dipole moment, polarizability, or first-order hyperpolarizability, which are key indicators of a molecule's potential for use in NLO materials.
Role As a Building Block in Complex Chemical Architectures
Precursor for Heterocyclic Compounds Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of 2,3-Difluoro-4,5-dihydroxybenzaldehyde is well-suited for the synthesis of various heterocyclic systems, particularly those containing fused rings.
For instance, it can serve as a key component in the synthesis of substituted benzoxazoles . This reaction typically involves the condensation of an o-aminophenol with an aldehyde. jocpr.com The aldehyde group of this compound would react with the amino group of an o-aminophenol to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the adjacent hydroxyl group, would yield the benzoxazole (B165842) ring system. The presence of the fluorine and additional hydroxyl groups on the benzaldehyde-derived portion of the final molecule offers opportunities for further functionalization or to tune the molecule's properties. vjol.info.vnorganic-chemistry.orgcore.ac.uk
Another important class of heterocycles accessible from catechol-containing precursors are quinoxalines . The synthesis of quinoxalines often involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. organic-chemistry.org While this compound is not a 1,2-dicarbonyl, its catechol moiety can be oxidized under specific conditions to form an o-quinone. This reactive intermediate can then undergo condensation with an o-phenylenediamine to construct the fluorinated and hydroxylated quinoxaline (B1680401) scaffold. rsc.org
| Heterocyclic System | Reaction Partner | Key Reaction Type | Resulting Scaffold |
| Benzoxazole | o-Aminophenol | Condensation & Intramolecular Cyclization | 2-(2,3-Difluoro-4,5-dihydroxyphenyl)benzoxazole |
| Quinoxaline | o-Phenylenediamine | Oxidation followed by Condensation | Difluoro-dihydroxy-substituted quinoxaline |
Scaffold for the Synthesis of Ligands and Coordination Compounds
The catechol and aldehyde functionalities of this compound make it an excellent scaffold for designing polydentate ligands for coordination chemistry. The most direct application is in the synthesis of Schiff base ligands .
The aldehyde group readily undergoes condensation with primary amines to form an imine (C=N) bond. When a diamine is used, a bis-Schiff base ligand can be formed. nih.gov The resulting ligand features imine nitrogen atoms and the two catechol oxygen atoms as coordination sites. This N₂O₂ donor set is a classic chelating motif capable of forming stable complexes with a wide variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). sbmu.ac.irsbmu.ac.irijser.in
The general synthesis of a Schiff base ligand from this compound and a generic diamine (H₂N-R-NH₂) is shown below:
2 molecules of this compound + H₂N-R-NH₂ → (HO)₂(F)₂C₆H-CH=N-R-N=CH-C₆H(F)₂(OH)₂ + 2 H₂O
| Metal Ion | Potential Geometry | Ligand Type | Reference Application |
| Cu(II) | Square-planar | N₂O₂ Schiff Base | Catalysis, Antimicrobial agents sbmu.ac.irsbmu.ac.ir |
| Ni(II) | Square-planar (diamagnetic) | N₂O₂ Schiff Base | Model complexes, Catalysis sbmu.ac.irijser.in |
| Co(II) | Tetrahedral | N₂O₂ Schiff Base | Model complexes, Magnetic materials nih.govijser.in |
| Zn(II) | Tetrahedral | N₂O₂ Schiff Base | Fluorescent sensors, Antimicrobial agents sbmu.ac.irsbmu.ac.ir |
Intermediate in the Preparation of Advanced Materials (e.g., polymers, fluorescent dyes)
The unique combination of functional groups allows this compound to be incorporated into advanced materials, imparting specific properties.
Polymers: Catechol-containing molecules are of great interest in materials science, largely inspired by the remarkable adhesive properties of mussel foot proteins. rsc.org The catechol moiety can be incorporated into polymer backbones, such as polyurethanes or polyacrylates, to create advanced adhesives and coatings. rsc.org this compound could be used as a monomer or a cross-linking agent in polymerization reactions. Furthermore, the fluorine atoms are known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers. nbinno.com For example, urushiol (B600771) analogues based on 4-substituted catechols have been used to create robust anticorrosion coatings on copper surfaces through electropolymerization. nih.gov
Fluorescent Dyes: The synthesis of novel fluorophores is a dynamic area of research. The this compound core can be used as a building block for larger, conjugated systems that exhibit fluorescence. For example, catechol derivatives have been successfully incorporated into rosamine and coumarin (B35378) dye structures. nih.govnih.govicrc.ac.ir The aldehyde group provides a convenient point for extending the π-conjugated system through reactions like Knoevenagel or Wittig condensations. The fluorine atoms and hydroxyl groups act as powerful electronic modulators, allowing for the fine-tuning of the dye's photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. nih.gov
Design and Synthesis of Conformationally Restricted Systems
In medicinal chemistry and supramolecular chemistry, controlling the three-dimensional shape of a molecule is crucial for achieving specific functions. This compound possesses inherent structural features that favor a defined conformation.
The ortho positioning of the aldehyde and a hydroxyl group (at C4) allows for the formation of a strong intramolecular hydrogen bond . This is a resonance-assisted hydrogen bond (RAHB), which is significantly stronger than a conventional hydrogen bond and creates a stable six-membered pseudo-ring. nih.gov This interaction locks the aldehyde group in a planar orientation relative to the aromatic ring. ruc.dkmdpi.com The additional hydroxyl group at C5 can also participate in hydrogen bonding, either with the C4 hydroxyl or with a solvent, while the ortho fluorine atoms can further influence the local electronic environment and conformational preferences. This inherent rigidity makes the molecule an excellent starting scaffold for building larger, more complex molecules where conformational control is desired. nih.gov
Application in Fragment-Based Ligand Design and Chemical Space Exploration
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. This approach uses small, low-molecular-weight compounds ("fragments") as starting points for building more potent drugs.
This compound is an ideal candidate for a fragment library. It possesses several key features:
Low Molecular Weight: It adheres to the "Rule of Three" often used to define fragments.
Functional Group Richness: It contains hydrogen bond donors (two OH groups) and acceptors (two OH groups, one C=O group), which can engage in specific interactions with biological targets like proteins and nucleic acids.
Fluorine Labels for Screening: The presence of fluorine is particularly advantageous for screening techniques. ¹⁹F-NMR spectroscopy is a powerful method used in FBDD to detect the binding of fluorinated fragments to a target protein, as the fluorine signal is very sensitive to changes in its chemical environment upon binding. lifechemicals.commdpi.comnih.gov
The catechol moiety itself is a recognized pharmacophore found in many bioactive molecules, known for its ability to interact with various biological targets. nih.gov This makes the scaffold a promising starting point for designing inhibitors for enzymes or modulators for receptors.
"Chemical space" refers to the entire ensemble of possible molecules. Exploring this space around a promising core structure is a key strategy in drug discovery. The this compound core is an excellent starting point for such exploration due to its multiple points for diversification.
Aldehyde Modification: The aldehyde can be transformed into a wide array of other functional groups. For example, reductive amination can introduce diverse amine substituents, while Wittig-type reactions can install various carbon-carbon double bonds, extending the scaffold in different directions.
Hydroxyl Group Derivatization: The two hydroxyl groups can be selectively alkylated, acylated, or used as attachment points for other molecular fragments, allowing for systematic probing of the binding pocket of a target.
By creating a library of analogues based on this core, chemists can systematically map out structure-activity relationships (SAR) and optimize initial fragment hits into potent lead compounds. The inclusion of fluorine provides a way to modulate properties like metabolic stability, binding affinity, and membrane permeability, making the exploration of the fluorinated chemical space particularly fruitful. lifechemicals.com
Q & A
Q. What are the key physicochemical properties of 2,3-Difluoro-4,5-dihydroxybenzaldehyde, and how can they be experimentally determined?
The compound has a molecular formula of C₇H₄F₂O₃ and a molecular weight of 174.10 g/mol . Key properties include:
- Density : 1.527 g/cm³ (measured experimentally via pycnometry).
- Boiling point : 278.2°C at 760 mmHg (determined using thermogravimetric analysis).
- Refractive index : 1.638 (measured via polarimetry).
Methodological steps for characterization: - Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as demonstrated for related fluorinated benzaldehydes .
- Structural confirmation : Combine and NMR spectroscopy with IR to confirm hydroxyl, aldehyde, and fluorine substituents. For example, NMR in acetone-d₆ typically shows distinct aldehyde proton signals at δ 9.8–10.2 ppm .
Q. What synthetic routes are available for this compound, and what are their efficiency metrics?
A common approach involves directed ortho-metalation of fluorinated precursors:
Start with 3,4-difluorophenol and protect hydroxyl groups with tert-butyldimethylsilyl (TBS) groups.
Perform Friedel-Crafts formylation using dichloromethyl methyl ether (DCME) and AlCl₃ to introduce the aldehyde group.
Deprotect TBS groups under acidic conditions (e.g., HCl/THF) to yield the dihydroxy product .
Yield optimization : Adjust stoichiometry of AlCl₃ (1.2–1.5 eq.) and reaction temperature (0–5°C) to minimize side reactions. Typical yields range from 45–60% .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposes above 200°C, as shown by differential scanning calorimetry (DSC) .
- Light sensitivity : Store in amber vials at 0–6°C to prevent photooxidation of the aldehyde group .
- pH sensitivity : The dihydroxy groups undergo oxidation at pH > 8.0; use buffered solutions (pH 5.0–7.0) for aqueous studies .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?
Comparative studies of analogs like 3-bromo-4,5-dihydroxybenzaldehyde reveal:
- Antioxidant activity : Fluorine substitution at positions 2 and 3 increases electron-withdrawing effects, enhancing radical scavenging capacity (IC₅₀ = 12.5 μM in DPPH assays vs. 18.7 μM for brominated analogs) .
- Anti-inflammatory effects : Fluorinated derivatives show stronger inhibition of NF-κB pathways (e.g., 70% suppression of TNF-α at 10 μM) compared to hydroxylated analogs, likely due to improved membrane permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 5–25 μM for COX-2 inhibition) may arise from:
- Assay variability : Standardize protocols using recombinant enzymes (e.g., human COX-2) and control inhibitors (e.g., celecoxib).
- Solvent effects : Use DMSO concentrations ≤0.1% to avoid artifacts .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition at fixed concentrations) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Lipophilicity (LogP) : The compound’s LogP of 1.05 suggests moderate blood-brain barrier penetration. Increase LogP to ~2.5 via methyl or ethyl esterification of hydroxyl groups for CNS-targeted applications.
- Metabolic stability : Predict CYP450-mediated oxidation using in silico tools (e.g., Schrödinger’s ADMET Predictor). Fluorine atoms at positions 2 and 3 reduce metabolic degradation by blocking hydroxylation sites .
Q. What analytical techniques are critical for detecting degradation products during long-term studies?
- LC-MS/MS : Monitor for 4,5-dihydroxybenzoic acid (m/z 153.04) and 2,3-difluorobenzoquinone (m/z 144.01) as primary degradation products.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare degradation profiles to controls .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
